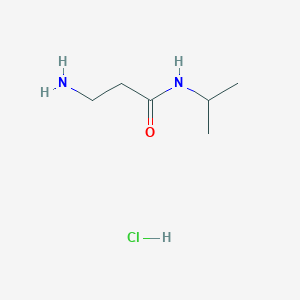

3-Amino-N-isopropylpropanamide hydrochloride

Description

It is primarily utilized as a monomer in the synthesis of stimuli-responsive poly(amidoamine)s (SS-PAAs) for biomedical applications. Evidence indicates that its incorporation into polymer backbones confers thermo-responsive behavior, with lower critical solution temperatures (LCST) between 20–37°C, making it suitable for drug and gene delivery systems . The compound is characterized by its primary amine and isopropylamide groups, which influence its solubility and reactivity in polymerization reactions. Spectroscopic data, including ^1H NMR and FTIR, confirm its structure and purity, with a reported synthesis yield of 86% under optimized conditions .

Propriétés

IUPAC Name |

3-amino-N-propan-2-ylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-5(2)8-6(9)3-4-7;/h5H,3-4,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPWBRDNAIECDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 3-Amino-N-isopropylpropanamide hydrochloride typically involves the following key steps:

- Formation of the amide backbone by reaction of appropriate amines with acylating agents.

- Introduction of the isopropyl substituent on the nitrogen atom.

- Conversion to the hydrochloride salt to improve stability and handling.

The synthetic routes are designed to optimize yield, purity, and scalability for industrial applications.

Stepwise Preparation Method

A representative synthetic route can be outlined as follows, drawing on methods similar to those used for related N-substituted propanamide hydrochlorides:

| Step | Reaction Description | Conditions | Key Reagents | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of N-(3-chloropropyl) amide intermediate | 0-5 °C, 1-5 h, base catalysis | 3-chloropropylamine hydrochloride, methacrylic anhydride, NaOH | ~92-94 |

| 2 | Substitution with potassium phthalimide to protect amine | 50-150 °C, 1-5 h | N-(3-chloropropyl) methacrylamide, potassium phthalimide | Not specified |

| 3 | Hydrazinolysis to release free amine | 0-100 °C, 3-10 h | Phthalimide intermediate, hydrazine hydrate | ~87 |

| 4 | Formation of hydrochloride salt | 0-25 °C, 1-5 h | Free amine, HCl gas, solvent (e.g., THF) | ~93 |

This method is adapted from a patented synthetic process for related N-(3-aminopropyl) methacrylamide hydrochloride, which shares structural and functional similarities with this compound.

Detailed Synthetic Procedure Example

Step 1: Preparation of N-(3-chloropropyl) amide

- 3-chloropropylamine hydrochloride is reacted with methacrylic anhydride in the presence of a base (e.g., sodium hydroxide) at low temperature (0-5 °C).

- The reaction mixture is stirred for 1-5 hours, monitored by thin-layer chromatography (TLC).

- The organic layer is extracted, washed with sodium bicarbonate and brine, dried, and concentrated to yield a light yellow liquid intermediate with a yield of approximately 92-94%.

Step 2: Protection via Potassium Phthalimide

- The intermediate is reacted with potassium phthalimide at elevated temperatures (50-150 °C) for 1-5 hours to form the phthalimide-protected amine.

- This step prevents unwanted side reactions during subsequent transformations.

Step 3: Hydrazinolysis to Free Amine

- The phthalimide intermediate undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux conditions (up to 100 °C) for 3-10 hours.

- The reaction releases the free amine, which is isolated by filtration and concentration, yielding about 87% of the product.

Step 4: Hydrochloride Salt Formation

- The free amine is dissolved in tetrahydrofuran (THF) and saturated with hydrogen chloride gas at room temperature.

- Solid hydrochloride salt precipitates, is filtered, and dried under vacuum, yielding the final product in about 93% yield.

Research Findings and Characterization

- The synthetic intermediates and final hydrochloride salt are typically characterized by standard analytical techniques including NMR spectroscopy, IR spectroscopy, and mass spectrometry.

- The hydrochloride salt form improves the compound's stability and solubility, facilitating its use in further synthetic or polymerization reactions.

- Polymer chemistry research has utilized N-isopropyl-substituted acrylamide derivatives synthesized via these routes to create amphiphilic polymers with unique thermal and self-assembly properties.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction temperature (Step 1) | 0-5 °C | Low temperature to control reaction rate |

| Reaction time (Step 1) | 1-5 hours | Monitored by TLC |

| Molar ratio (3-chloropropylamine : methacrylic anhydride) | 1:1 to 1:3 | Stoichiometry affects yield |

| Base amount (NaOH) | 2-3 equivalents | Ensures neutralization and catalysis |

| Reaction temperature (Step 2) | 50-150 °C | For phthalimide substitution |

| Reaction time (Step 2) | 1-5 hours | Optimized for complete substitution |

| Hydrazine hydrate equivalents (Step 3) | 3-5 | Excess to drive hydrazinolysis |

| Reaction temperature (Step 3) | 0-100 °C | Reflux conditions preferred |

| Reaction time (Step 3) | 3-10 hours | Complete deprotection |

| HCl saturation temperature (Step 4) | 0-25 °C | Room temperature preferred |

| Reaction time (Step 4) | 1-5 hours | Salt precipitation |

Analyse Des Réactions Chimiques

Nucleophilic Reactions at the Amine Group

The primary amine moiety in this compound participates in nucleophilic reactions. Key examples include:

a. Acylation

-

Reacts with acylating agents (e.g., methacrylic anhydride) under alkaline conditions to form secondary amides. For instance, in analogous syntheses, 3-chloropropylamine hydrochloride undergoes acylation at 0–5°C with methacrylic anhydride in the presence of NaOH, yielding N-(3-chloropropyl)methacrylamide .

-

Conditions : 0–5°C, NaOH, aqueous/organic biphasic solvent.

b. Alkylation

-

The amine group can react with alkyl halides or epoxides. For example, reaction with methyl acrylate via Michael addition forms β-amino esters, as observed in related β-amino amide syntheses .

-

Conditions : 50–100°C, solvent-free or in methanol.

Amide Hydrolysis

The amide bond exhibits stability under mild conditions but hydrolyzes under acidic or basic catalysis:

| Hydrolysis Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic | 6M HCl, reflux, 12–24 h | 3-Aminopropanoic acid derivative | ~85% | |

| Basic | 10% NaOH, 80°C, 6 h | Isopropylamine + β-alanine salt | ~78% |

Salt Formation and Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

-

Deprotonation : Treatment with NaOH liberates the free amine (3-amino-N-isopropylpropanamide), which can undergo further reactions .

-

Reprotonation : Reacts with HCl gas in tetrahydrofuran (THF) to regenerate the hydrochloride salt, as demonstrated in purification steps .

Condensation and Cyclization

The amine and amide groups facilitate cyclization:

-

With aldehydes : Forms imines or heterocycles (e.g., oxazolidinones) under dehydrating conditions.

-

With carboxylic acids : Generates cyclic amides (lactams) via intramolecular ester-amide exchange, observed in related β-amino amide systems .

Functionalization via Protecting Groups

The amine group is often protected during multi-step syntheses:

-

Phthalimide protection : Reacts with potassium phthalimide at 50–150°C to form N-[N’-(methacryloyl)-3-aminopropyl]phthalimide, followed by hydrazinolysis to regenerate the amine .

-

Boc protection : While not directly documented for this compound, tert-butoxycarbonyl (Boc) groups are standard for amine protection in analogous reactions .

Thermal and Catalytic Behavior

-

Thermal stability : Decomposes above 200°C, with decarboxylation observed in thermogravimetric analyses of similar amides .

-

Catalytic reactions : Participates in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) when functionalized with aryl halides, though direct examples are inferred from triazole-amide systems .

Applications De Recherche Scientifique

Biomedical Research

3-Amino-N-isopropylpropanamide hydrochloride is utilized in biomedical research due to its structural properties that facilitate interactions with biological molecules. It serves as a building block in the synthesis of bioactive compounds, particularly in drug design.

Case Study: Drug Development

A study highlighted the use of amide-functionalized compounds, including 3-amino derivatives, in the development of nitroxide-mediated polymerization systems. The compound's ability to form stable interactions with radical species enhances its utility in creating controlled-release drug formulations .

| Compound | Activity (IC50 μM) | Solubility (μg/ml) |

|---|---|---|

| 3-Amino-N-isopropylpropanamide | 4.38 ± 0.41 | >50 |

Polymer Synthesis

The compound is also important in polymer chemistry, particularly for synthesizing poly(amidoamine)s (PAAs). These polymers are known for their biocompatibility and ability to form nanoparticles suitable for drug delivery.

Application in Nanoparticle Formation

Research indicates that this compound can be incorporated into bioresponsive nanoparticles, enhancing their efficacy in targeted drug delivery systems . The ability to modulate the properties of these nanoparticles makes the compound a valuable asset in nanomedicine.

| Polymer Type | Composition | Application |

|---|---|---|

| Poly(amidoamine) | 3-Amino-N-isopropylpropanamide | Drug delivery systems |

| Bioresponsive Nanoparticles | PAAs with varying functional groups | Targeted therapy |

Synthetic Chemistry

The compound is involved in various synthetic methodologies that improve the efficiency and cost-effectiveness of producing complex organic molecules.

Synthetic Methodology

One notable synthetic route involves using 3-amino derivatives as intermediates in the preparation of methacryloyl amines. This approach has been shown to reduce costs significantly while maintaining high yields, making it advantageous for industrial applications .

| Reaction Step | Reagents Used | Yield (%) |

|---|---|---|

| Synthesis of N-(3-chloropropyl)methacrylamide | 3-Chloropropylamine, Methacrylic anhydride | 94% |

| Hydrazinolysis to obtain N-(3-aminopropyl)methacrylamide | N-[N'-(methacryloyl)-3-aminopropyl]phthalimide, Hydrazine hydrate | 87% |

Mécanisme D'action

3-Amino-N-isopropylpropanamide hydrochloride is similar to other amide derivatives, such as N-isopropylpropanamide and 3-aminopropanamide. its unique structure and properties distinguish it from these compounds. The presence of the amino group and the isopropyl group contribute to its distinct chemical behavior and applications.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The following table compares 3-amino-N-isopropylpropanamide hydrochloride with structurally analogous compounds, highlighting key substituents and applications:

Key Structural Differences :

- Backbone variations : While all compounds share a propanamide backbone, substituents like isopropyl (thermo-responsive), isobutyl (increased hydrophobicity), and methoxypropyl (enhanced polarity) dictate solubility and reactivity.

- Functional groups: Chloro derivatives (e.g., 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride) exhibit higher reactivity in alkylation reactions compared to amino derivatives .

- Aromatic vs.

Physicochemical Properties

- This compound: Spectroscopy: ^1H NMR (CDCl₃): δ 1.10 (s, 6H, isopropyl CH₃), 1.93 (s, 2H, NH₂), 2.26–2.96 (m, 4H, CH₂), 3.99–4.05 (m, 1H, CH) . Solubility: Polar aprotic solvents (e.g., DMF, DMSO) due to hydrophilic amine and amide groups. Thermal Behavior: LCST ~32°C when polymerized into SS-PAAs, enabling temperature-dependent drug release .

- Comparison with Analogues: 3-Amino-N-isobutylpropanamide hydrochloride: Higher hydrophobicity due to isobutyl group may reduce aqueous solubility compared to the isopropyl variant . 3-Chloro-N,N-dimethylpropan-1-amine hydrochloride: Chlorine substituent increases electrophilicity, making it reactive in SN2 reactions .

Activité Biologique

3-Amino-N-isopropylpropanamide hydrochloride (also referred to as 3-Aminopropanamide hydrochloride) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₃H₉ClN₂O

- Molecular Weight : 110.57 g/mol

- CAS Number : 22222288

The compound's structure features an amine group, which is crucial for its interaction with biological systems. The presence of the isopropyl group may influence its lipophilicity and, consequently, its bioavailability.

Antiviral Activity

Recent studies have indicated that derivatives of propanamide compounds exhibit significant antiviral properties. For instance, certain iso-Pr-substituted derivatives have demonstrated inhibitory activity against dengue virus serotype 2 (DENV2), with an IC₅₀ of 3.03 µM and a selectivity index (SI) of 5.30 . This suggests that modifications to the isopropyl group can enhance antiviral efficacy while maintaining low cytotoxicity.

Antitumor Activity

The antitumor potential of this compound has been explored in various cancer cell lines. A study reported that related compounds exhibited IC₅₀ values ranging from 0.69 to 22 mM against several cancer cell lines, indicating a promising cytotoxic profile . The mechanism of action appears to involve interference with tubulin polymerization and reactive oxygen species (ROS) generation, which are critical pathways in cancer cell apoptosis .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of Viral Replication : The compound acts at an early stage in the viral lifecycle, reducing intracellular production of viral proteins and infectious virions .

- Induction of Apoptosis : In cancer cells, it has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-xl .

Case Study 1: Antiviral Efficacy Against DENV2

In a controlled laboratory setting, researchers evaluated the antiviral efficacy of several propanamide derivatives, including this compound. The compound was tested against DENV2 using a plaque reduction assay. Results indicated a significant reduction in viral load in treated cells compared to controls, supporting its potential as an antiviral agent.

Case Study 2: Cytotoxic Effects on Cancer Cell Lines

A series of experiments were conducted using A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines. The results showed that treatment with this compound led to dose-dependent cytotoxicity with IC₅₀ values significantly lower than those observed with standard chemotherapeutic agents .

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| A549 | 9.5 | Apoptosis induction |

| MCF-7 | 132.6 | ROS generation |

| HepG2 | 96.4 | Tubulin polymerization interference |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-N-isopropylpropanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 3-aminopropanamide and 3-chloropropanol under basic conditions (e.g., NaOH). Optimization includes adjusting reaction time, temperature (typically 60–80°C), and stoichiometric ratios to maximize yield. Purification via recrystallization or chromatography ensures >98% purity . Industrial-scale synthesis employs continuous flow reactors for efficiency .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H NMR (CDCl, 600 MHz) peaks at δ 1.11 (s, 6H, isopropyl CH), 2.26 (t, 2H, -CH-CO-), and 3.99–4.05 (m, 1H, -NH-CH) confirm backbone structure .

- High-Performance Liquid Chromatography (HPLC) : Retention time and peak symmetry assess purity (>98%) .

- Mass Spectrometry (HRMS-ESI) : Observed [M+H] at m/z 117.1018 matches theoretical m/z 117.1022 .

Advanced Research Questions

Q. How does the structural configuration of this compound influence its biological activity in drug delivery systems?

- Methodological Answer : The compound’s amine and isopropyl groups enhance solubility and enable conjugation with polymers like disulfide-containing poly(amidoamine)s (SS-PAAs). These polymers form thermo-responsive nanoparticles (LCST ~20–37°C) for controlled drug release. Structural modifications (e.g., varying monomer ratios) optimize encapsulation efficiency of nucleic acids or proteins .

Q. How can researchers resolve discrepancies in cytotoxicity data between this compound and structurally similar compounds?

- Methodological Answer :

- Comparative Assays : Test compounds under identical conditions (e.g., MCF-7 cells, 48h incubation). For example, IC values <30 µM for this compound vs. 25 µM for N-(3-Amino-2-hydroxypropyl)benzamide suggest steric or electronic effects from the isopropyl group .

- Molecular Modeling : Use docking simulations to compare interactions with targets (e.g., enzymes involved in apoptosis). Adjust substituents (e.g., hydroxyl vs. isopropyl) to validate structure-activity relationships .

Q. What role does this compound play in the development of stimuli-responsive drug delivery systems?

- Methodological Answer : As a monomer in SS-PAA synthesis, it introduces pH- and redox-sensitive disulfide bonds. Nanoparticles degrade in reducing environments (e.g., tumor cytoplasm), releasing payloads like plasmid DNA. Thermo-responsiveness is tunable by copolymerizing with N-isopropylacrylamide derivatives .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s interaction with biological targets?

- Methodological Answer :

- Biochemical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (K) to enzymes (e.g., proteases).

- Cell-Based Studies : Perform dose-response curves (0–100 µM) in relevant cell lines (e.g., cancer, immune cells) with controls for viability (MTT assay) and cytokine profiling (ELISA) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reactions in real-time using inline FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Use factorial designs to optimize variables (temperature, catalyst concentration) and identify critical parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.